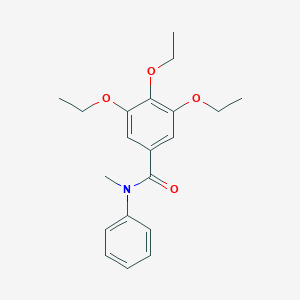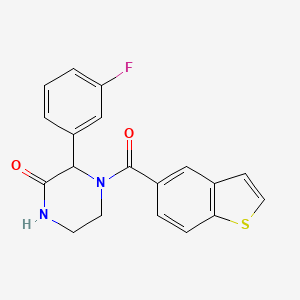![molecular formula C19H20FN3OS B5609026 7-fluoro-2-methyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-piperidinyl]ethyl}-1H-indole](/img/structure/B5609026.png)
7-fluoro-2-methyl-3-{2-oxo-2-[2-(1,3-thiazol-2-yl)-1-piperidinyl]ethyl}-1H-indole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
This compound belongs to a class of chemicals that include fluorine and indole moieties. These compounds are often studied for their pharmacological properties and potential applications in medicinal chemistry.
Synthesis Analysis
The synthesis of similar compounds involves complex organic reactions. For instance, Funakoshi et al. (2002) described the synthesis of a related compound, 5-[2-[4-(6-fluoro-1H-indole-3-yl)piperidin-1-yl]ethyl]-4-(4-fluorophenyl)thiazole-2-carboxylic acid amide, which exhibited properties of an atypical antipsychotic (Funakoshi et al., 2002).
Molecular Structure Analysis
The molecular structure of these compounds is characterized by the presence of a fluorine-substituted indole ring. This structure plays a critical role in determining their binding affinities and receptor interactions. Andersen et al. (1992) explored the effect of different substituents on the indole nucleus on receptor affinity and selectivity (Andersen et al., 1992).
Chemical Reactions and Properties
These compounds often exhibit a variety of chemical reactions due to their complex structure. They are known for their ability to interact with various biological targets, including neurotransmitter receptors. Funakoshi et al. (2002) found that their synthesized compound had high affinities for dopamine and serotonin receptors (Funakoshi et al., 2002).
特性
IUPAC Name |
2-(7-fluoro-2-methyl-1H-indol-3-yl)-1-[2-(1,3-thiazol-2-yl)piperidin-1-yl]ethanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H20FN3OS/c1-12-14(13-5-4-6-15(20)18(13)22-12)11-17(24)23-9-3-2-7-16(23)19-21-8-10-25-19/h4-6,8,10,16,22H,2-3,7,9,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLHCKYMNIURCEU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(N1)C(=CC=C2)F)CC(=O)N3CCCCC3C4=NC=CS4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H20FN3OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![8,8-dimethyl-4-(1-pyrrolidinyl)-7,10-dihydro-8H-pyrano[3'',4'':5',6']pyrido[3',2':4,5]thieno[3,2-d]pyrimidine](/img/structure/B5608952.png)
![N-(3-chlorophenyl)-N'-[1-(3-isopropenylphenyl)-1-methylethyl]urea](/img/structure/B5608964.png)

![4-(4-morpholinyl)-1-oxaspiro[4.5]dec-3-en-2-one](/img/structure/B5608970.png)
![3-{[4-(2-furoyl)-1-piperazinyl]methyl}-3-pyrrolidinol dihydrochloride](/img/structure/B5608989.png)
![6-tert-butyl-4-[(2,6-dichlorobenzylidene)amino]-3-(methylthio)-1,2,4-triazin-5(4H)-one](/img/structure/B5608990.png)
![4-[(5-cyclopropyl-1,2,4-oxadiazol-3-yl)methyl]-1-(2-methylphenyl)-2-piperazinone](/img/structure/B5608996.png)
![N-(2-imidazo[2,1-b][1,3]thiazol-6-ylethyl)-8-methoxy-3-chromanecarboxamide](/img/structure/B5609000.png)
![N-(2-furylmethyl)-2-[(4-methyl-6-phenyl-2-pyrimidinyl)thio]acetamide](/img/structure/B5609008.png)


![2-[(4-methylphenyl)thio]-4-oxo-4H-pyrido[1,2-a]pyrimidine-3-carbaldehyde O-methyloxime](/img/structure/B5609029.png)
![6,8-dichlorobenzo[cd]indol-2(1H)-one](/img/structure/B5609037.png)
![N-{[5-(cyclobutylcarbonyl)-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl]methyl}-3-(1H-1,2,4-triazol-1-yl)propanamide](/img/structure/B5609042.png)